Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 4-[ethyl(methyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-14(5)11-7-9-15(10-8-11)12(16)17-13(2,3)4/h11H,6-10H2,1-5H3 |
InChI Key |
VMRFOAKRGLYJKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Ketalization and Imine Formation Strategy
A prominent method for synthesizing tert-butyl-protected piperidine derivatives involves ketalization followed by imine formation. As detailed in patent CN107805218B, this two-step approach begins with N-benzyl-4-piperidone reacting with orthoformate (e.g., trimethyl or triethyl orthoformate) in methanol or ethanol under acidic catalysis (e.g., ammonium chloride or p-toluenesulfonic acid). The ketal intermediate is then treated with tert-butyl carbamate to form an imine, which undergoes Pd/C-catalyzed hydrogenation to yield 4-Boc-aminopiperidine.
For tert-butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate, this route could be adapted by substituting tert-butyl carbamate with ethyl(methyl)amine during imine formation. The reaction mechanism proceeds via:
-
Ketalization : Acid-catalyzed protection of the ketone group in N-benzyl-4-piperidone, forming a stable ketal.
-
Imine Formation : Nucleophilic attack of ethyl(methyl)amine on the ketal, followed by dehydration to generate an imine.
-
Hydrogenation : Pd/C-mediated reduction of the imine to the secondary amine, concurrently removing the benzyl protecting group.
Key Conditions :
Reductive Amination of 4-Piperidone Derivatives
An alternative pathway involves reductive amination of 4-piperidone precursors. In EXCLI Journal 2011, 4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl carboxylate was synthesized via LiAlH4 reduction of a methyl ester intermediate. For the target compound, 4-piperidone could be reacted with ethyl(methyl)amine under reductive conditions (e.g., NaBH4 or H2/Pd-C) to form the secondary amine, followed by Boc protection.
Mechanistic Steps :
-
Condensation : 4-Piperidone reacts with ethyl(methyl)amine to form a Schiff base.
-
Reduction : Catalytic hydrogenation or hydride transfer reduces the imine to the amine.
-
Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP).
Advantages :
Comparative Analysis of Synthetic Methods
*Theorized yields based on analogous reactions in literature.
Trade-offs :
-
The ketalization route offers higher yields but requires specialized orthoformates and hydrogenation equipment.
-
Reductive amination is simpler but may struggle with steric hindrance from ethyl(methyl)amine.
Optimization Strategies for Industrial Scalability
Solvent and Temperature Effects
Patent CN107805218B highlights the importance of toluene as a solvent during imine formation, enabling azeotropic removal of methanol/ethanol and driving the reaction equilibrium toward product formation. Elevated temperatures (80–100°C) reduced reaction times from 12 hours to 3 hours.
Catalytic Hydrogenation Efficiency
Increasing Pd/C loading from 5% to 10% improved hydrogenation rates but had diminishing returns beyond 10% due to catalyst aggregation. A pressure of 1.0 MPa provided optimal H2 solubility without compromising safety.
Purification Techniques
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
Gas chromatography (GC) confirmed >99% purity after crystallization, critical for pharmaceutical applications.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The tert-butyl and ethyl(methyl)amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides and electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate is , with a molecular weight of approximately 270.38 g/mol. The compound features a piperidine ring, which is known for its biological activity, particularly in drug design.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For example, in vitro assays have shown that this compound can induce apoptosis in various cancer cell lines.
- Case Study: Cytotoxicity Assays
- In a study involving multiple cancer cell lines, the compound exhibited dose-dependent cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations.
2. Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory properties. Research indicates that it can enhance the activity of immune cells, specifically through the inhibition of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.
- Case Study: PD-L1 Inhibition
- A recent investigation utilized mouse splenocytes to assess the compound's ability to restore immune function against tumor cells. Results indicated significant restoration of immune activity at low concentrations (100 nM).
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the piperidine structure affect biological activity. Compounds with specific substitutions on the piperidine ring have shown varied efficacy in targeting cancer cells and modulating immune responses.
Synthesis and Development
The synthesis of this compound involves several steps that include the formation of the piperidine ring and subsequent functionalization. The synthetic routes are optimized for yield and purity, making it suitable for research applications.
Mechanism of Action
The mechanism of action of Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The ethyl(methyl)amino group distinguishes the target compound from other piperidine derivatives. Key analogs include:
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
- Substituents: Amino and pyridin-3-yl groups at the 4-position.
- Molecular Formula : C₁₅H₂₃N₃O₂.
- Molecular Weight : 277.36 g/mol.
- Physical State : Light yellow solid .
- Applications : Used in laboratory settings; safety protocols mandate respiratory, hand, and eye protection during handling .
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- Substituents: Phenylamino group at the 4-position.
- Molecular Formula : C₁₆H₂₄N₂O₂.
- Molecular Weight : 276.38 g/mol.
- Regulatory Status : Listed as a precursor in the illicit manufacture of narcotic drugs, highlighting its regulatory significance .
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Physical State |
|---|---|---|---|---|
| Target Compound | C₁₃H₂₆N₂O₂ (calc.) | ~254.36 | Ethyl(methyl)amino | Not reported |
| tert-Butyl 4-amino-4-(pyridin-3-yl)... | C₁₅H₂₃N₃O₂ | 277.36 | Amino, pyridin-3-yl | Light yellow solid |
| tert-Butyl 4-(phenylamino)... | C₁₆H₂₄N₂O₂ | 276.38 | Phenylamino | Not reported |
| tert-Butyl 4-amino-4-(aminomethyl)... | C₁₁H₂₃N₃O₂ | 229.32 | Aminomethyl | Not reported |
Regulatory Status
- tert-Butyl 4-(phenylamino)...: Listed in the International Narcotics Control Board’s Red List, emphasizing controlled handling .
- Other Analogs: No direct regulatory flags, but Boc-protected piperidines are commonly monitored in pharmaceutical supply chains.
Biological Activity
Tert-Butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring with a tert-butyl group and an ethyl(methyl)amino substituent, giving it a unique molecular profile. Its molecular formula is with a molecular weight of approximately 239.34 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Receptors : The compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.
- Enzymes : It can modulate enzyme activities by acting as an inhibitor or activator depending on the target.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that similar compounds can inhibit cancer cell growth. For instance, related compounds have shown IC50 values ranging from 25 to 440 nM against various cancer cell lines, indicating potential for therapeutic applications in oncology .
- Neuropharmacological Effects : The structural features suggest potential interactions with receptors involved in neurotransmission, which could be relevant for treating mood disorders or neurodegenerative diseases .
Anticancer Studies
A study evaluated the antiproliferative effects of structurally similar compounds on cancer cell lines (L1210, CEM, HeLa). The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index .
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 3a | L1210 | 1.1 | Effective against leukemia |
| 3b | HeLa | 4.7 | Induced apoptosis in a dose-dependent manner |
Mechanistic Insights
Molecular docking studies have been used to explore the binding affinity of these compounds to tubulin, which is crucial for their anticancer activity. The binding at the colchicine site has been confirmed as a mechanism for inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 4-(ethyl(methyl)amino)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer :
-
Respiratory protection : Use NIOSH-approved respirators when handling powders or aerosols to prevent inhalation .
-
Eye protection : Wear chemical safety goggles and ensure access to an eye wash station .
-
Skin protection : Use nitrile gloves (≥0.11 mm thickness) and lab coats to avoid dermal exposure .
-
First aid : For skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .
-
Storage : Store in a cool, dry place under inert gas (e.g., nitrogen) to prevent degradation .
Safety Parameter Requirements Source Respiratory PPE NIOSH respirator Glove Material Nitrile (≥0.11 mm) First Aid (Eye) 15-min rinse
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
-
Step 1 : Start with tert-butyl 4-oxopiperidine-1-carboxylate. React with ethylmethylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) to introduce the ethyl(methyl)amino group .
-
Step 2 : Purify via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the product .
-
Key Conditions : Anhydrous solvents (THF or DCM), reaction temperatures between 0–25°C, and inert atmosphere (argon) to prevent side reactions .
Reaction Parameter Optimal Condition Yield Range Solvent THF 60–75% Temperature 0–25°C — Reducing Agent NaBH₃CN —
Advanced Research Questions
Q. How can structural modifications of the piperidine ring enhance the compound's pharmacokinetic properties?
- Methodological Answer :
-
Hydrophilicity : Introduce hydroxyl or amine groups at the 4-position to improve aqueous solubility. For example, tert-butyl 4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate shows enhanced bioavailability due to hydrogen-bonding interactions .
-
Metabolic Stability : Replace the tert-butyl group with fluorinated analogs (e.g., trifluoromethyl) to slow enzymatic degradation .
-
Targeted Delivery : Conjugate with PEG chains or lipid moieties to improve blood-brain barrier penetration for CNS applications .
Modification Effect Source Hydroxyl Group Addition ↑ Solubility, ↓ LogP Fluorination ↑ Metabolic stability
Q. How can researchers resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
-
Comparative Assays : Standardize testing protocols (e.g., IC₅₀ measurements using identical cell lines and incubation times) to eliminate variability .
-
Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography or NOESY NMR) to rule out impurities or racemic mixtures as confounding factors .
-
Mechanistic Studies : Use knock-out models or RNA silencing to validate target engagement (e.g., receptor binding vs. off-target effects) .
Conflict Scenario Resolution Strategy Discrepant IC₅₀ values Standardize assay conditions Unclear target specificity CRISPR/Cas9 gene editing
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
-
NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethyl(methyl)amino group at C4) .
-
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 271.25 g/mol) .
-
X-ray Crystallography : Resolve stereochemical ambiguities; tert-butyl groups often induce crystalline packing .
Technique Key Data ¹H NMR (CDCl₃) δ 3.4–3.7 ppm (piperidine CH₂) HRMS m/z 271.2512 ([M+H]⁺)
Contradiction Analysis
- Safety Data : recommends respiratory protection, while states "no data available" on acute toxicity. Resolution : Assume worst-case toxicity (respiratory irritant) until further testing .
- Synthetic Yields : Reports vary between 60–75% for reductive amination. Resolution : Optimize stoichiometry (1.2 equiv. ethylmethylamine) and reaction time (12–18 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
